molecular formula C10H10N2O2 B1420898 3-cyano-N-methoxy-N-methylbenzamide CAS No. 329943-13-7

3-cyano-N-methoxy-N-methylbenzamide

Cat. No. B1420898
M. Wt: 190.2 g/mol
InChI Key: AIQPBPOXFJEVFR-UHFFFAOYSA-N
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Description

“3-cyano-N-methoxy-N-methylbenzamide” is a chemical compound, but there’s limited information available about it. Its empirical formula is C9H8N2O .

Scientific Research Applications

Synthesis and Chemical Reactivity

3-Cyano-N-methoxy-N-methylbenzamide, a compound with distinctive chemical properties, finds its applications primarily in the field of chemical synthesis and reactivity studies. For instance, it is used in the synthesis of various heterocyclic compounds and in the exploration of new chemical reactions. In this context, its application can be seen in studies such as the synthesis of N,N-Diethyl-3-methylbenzamide using COMU as a coupling reagent, which demonstrates the use of 3-cyano-N-methoxy-N-methylbenzamide derivatives in amide bond formation, a fundamental process in organic chemistry (Withey & Bajic, 2015). Another example is the catalytic decomposition of dibenzylselenonium cyano(methoxycarbonyl)methylide, showing the compound's role in catalytic reactions (Tamagaki & Hatanaka, 1976).

Photochemical Studies

3-Cyano-N-methoxy-N-methylbenzamide and its derivatives are also significant in photochemical research. The compound's structure makes it suitable for studying the photoinduced intramolecular charge transfer and understanding the principles of photochemistry (Yang et al., 2004). These studies contribute to a deeper understanding of molecular behavior under light-induced conditions.

Directed Metalation and Catalysis

In the domain of metalation and catalysis, derivatives of 3-cyano-N-methoxy-N-methylbenzamide are utilized to understand and enhance catalytic processes. For instance, directed metalation studies involving N-tert-butyl-N-methyl-2-methoxybenzamide, a related compound, have provided insights into yield improvement in chemical synthesis (Reitz & Massey, 1990). Similarly, the compound has been used in Rh(III)-catalyzed tandem C-H-Allylation/N-Alkylation annulation processes, demonstrating its role in facilitating complex catalytic reactions (Xie et al., 2021).

properties

IUPAC Name

3-cyano-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPBPOXFJEVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, J Guo, X Liu, H Liu… - Chemical Biology & …, 2015 - Wiley Online Library
… crude product was purified by column chromatography on silica gel using 17% ethyl acetate in petroleum ether as the mobile phase to yield 3-cyano-N-methoxy-N-methylbenzamide (2b…
Number of citations: 3 onlinelibrary.wiley.com
Y Yamazaki, M Sumikura, Y Masuda, Y Hayashi… - Bioorganic & medicinal …, 2012 - Elsevier
… In the second, compounds 13h and i were obtained by a bromo-lithium exchange reaction between the bromo-fluorobenzenes 11h and i and 3-cyano-N-methoxy-N-methylbenzamide …
Number of citations: 52 www.sciencedirect.com
Y Yamazaki, K Kohno, H Yasui, Y Kiso… - …, 2008 - Wiley Online Library
… 3-Cyano-N-methoxy-N-methylbenzamide 7: N,O-dimethylhydroxylamine hydrochloride (3.48 g, 35.68 mmol), Et 3 N (5 mL, 35.68 mmol) and 1-ethyl-3-(3-dimethyllaminopropyl)…

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